molecular formula C8H5F3O3 B1301225 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde CAS No. 93249-62-8

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1301225
CAS No.: 93249-62-8
M. Wt: 206.12 g/mol
InChI Key: WQUZBERVMUEJTD-UHFFFAOYSA-N
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Scientific Research Applications

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” may cause serious eye irritation and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as an intermediate in the biotransformation pathways of certain drugs. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed during the biotransformation of CP-122,721 in humans . The interactions of this compound with these biomolecules are crucial for its function and stability in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These binding interactions are critical for the compound’s biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is formed as an intermediate during the biotransformation of certain drugs, indicating its temporal role in biochemical processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and metabolic flux. These interactions are essential for the compound’s role in biochemical processes and its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its role in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde can be synthesized from 2-methoxy-5-(trifluoromethoxy)benzaldehyde through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions to remove the methoxy group and replace it with a hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Hydroxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:

The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUZBERVMUEJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361440
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-62-8
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, in a round-bottom flask were placed 300 mg (1.4 mmol) of 2-methoxy-5-trifluoromethoxybenzaldehyde and 30 ml of dichloromethane. To the system, cooled in a dry ice acetone bath, were added 0.26 ml (2.7 mmol) of boron tribromide (BBr3) over a period of ca. 1 minute. The reaction mixture was stirred for 1 hour, the dry ice/acetone bath was replaced with an ice bath and the mixture was stirred for 1 hour. To the system were added slowly 10 ml of saturated aqueous sodium bicarbonate followed by 10 ml of water, and the mixture was warmed to room temperature. The mixture was extracted with two portions of dichloromethane, and the extracts were dried (Na2SO4) and concentrated. The resulting oil (280 mg) was dissolved in CH2 Cl2, and the solution was extracted with two portions of 1M aqueous NaOH. The combined aqueous extracts were acidified with 2M aqueous HCl and extracted with three portions of dichloromethane. These dichloromethane extracts were dried (Na2SO4) and concentrated to obtain 200 mg of the title compound. 1H NMR (CDCl3) Δ 6.96 (d, 1H, J=9), 7.36 (m, 2H), 9.84 (s, 1H), 10.9 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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